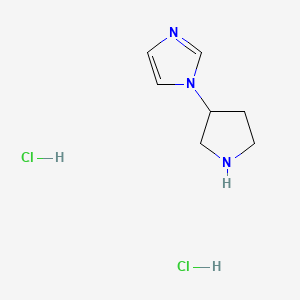

1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride

Description

BenchChem offers high-quality 1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrrolidin-3-ylimidazole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c1-2-8-5-7(1)10-4-3-9-6-10;;/h3-4,6-8H,1-2,5H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXICJEFNOWSYLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(3-Pyrrolidinyl)-1H-imidazole Dihydrochloride

Executive Summary

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (CAS 1312784-53-4) is a high-value heterocyclic building block characterized by the direct N-C linkage between an imidazole ring and the C3 position of a pyrrolidine ring. This bifunctional scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of Histamine H3/H4 receptor antagonists and kinase inhibitors .

The compound’s utility stems from its structural rigidity, which constrains the spatial orientation of the imidazole (an aromatic hydrogen bond acceptor/donor) relative to the secondary amine of the pyrrolidine (a basic cationizable center). This monograph details the physicochemical profile, robust synthetic pathways, and therapeutic applications of this intermediate, providing a self-validating guide for its integration into drug discovery workflows.

Chemical Profile & Structural Analysis[1][2]

The dihydrochloride salt form enhances the stability and water solubility of the free base, which is otherwise prone to oxidation and hygroscopicity.

| Property | Specification |

| Chemical Name | 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride |

| CAS Number | 1312784-53-4 |

| Molecular Formula | C₇H₁₁N₃[1] · 2HCl |

| Molecular Weight | 210.10 g/mol (Salt); ~137.18 g/mol (Free Base) |

| Structure | Imidazole N1 linked to Pyrrolidine C3 |

| Solubility | Highly soluble in Water, DMSO, Methanol |

| pKa (Calculated) | ~6.9 (Imidazole), ~9.5 (Pyrrolidine NH) |

| Appearance | White to off-white hygroscopic solid |

Synthetic Architecture & Process Chemistry

The synthesis of CAS 1312784-53-4 requires a strategy that avoids racemization (if chiral) and prevents regioisomeric mixtures (N1 vs. C-alkylation of imidazole). The industry-standard "Best Practice" route involves the nucleophilic substitution of an activated 3-substituted pyrrolidine by imidazole, followed by global deprotection.

Retrosynthetic Logic

-

Disconnection: The C-N bond between the pyrrolidine C3 and Imidazole N1.

-

Synthons: Imidazole (Nucleophile) + 3-X-Pyrrolidine (Electrophile, where X = Leaving Group).

-

Protection: The pyrrolidine nitrogen must be protected (e.g., Boc) to prevent polymerization.

Optimized Synthetic Protocol

Step 1: N-Alkylation (SN2 Displacement)

-

Reagents: Imidazole (1.2 eq), tert-butyl 3-bromopyrrolidine-1-carboxylate (1.0 eq), Cs₂CO₃ (2.0 eq).

-

Solvent: DMF or CH₃CN (Anhydrous).

-

Conditions: 80°C, 12–16 hours under N₂ atmosphere.

-

Mechanism: The base deprotonates the imidazole (pKa ~14), creating a potent nucleophile that attacks the electrophilic C3 of the pyrrolidine. Cesium carbonate is preferred over potassium carbonate to enhance solubility and reaction rate.

Step 2: Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane or MeOH.

-

Conditions: 0°C to RT, 2 hours.

-

Workup: Concentration in vacuo followed by trituration with Et₂O or Acetone to precipitate the dihydrochloride salt.

Synthetic Workflow Diagram[4]

Caption: Optimized 2-step synthetic workflow for the production of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug design, primarily acting as a histamine mimic or a kinase hinge-binder.

Histamine H3 Receptor Antagonism

The H3 receptor is a presynaptic GPCR that acts as an autoreceptor, inhibiting the release of histamine, acetylcholine, and dopamine. Antagonists of H3 are investigated for cognitive disorders (Alzheimer's, ADHD) and narcolepsy.

-

Mechanism: The pyrrolidine nitrogen mimics the ethylamine tail of histamine, while the imidazole ring mimics the aromatic head. The direct connection rigidifies the pharmacophore, often improving selectivity over H1/H2 receptors.

-

Design Strategy: The secondary amine of the pyrrolidine is typically derivatized (e.g., reductive amination or acylation) to extend into the receptor's hydrophobic pocket.

Kinase Inhibition

In kinase inhibitors, the imidazole nitrogen (N3) often serves as a hydrogen bond acceptor for the hinge region of the ATP-binding site. The pyrrolidine ring acts as a vector to project solubilizing groups into the solvent-exposed region.

H3 Signaling Pathway Diagram

Caption: Mechanism of Action for H3 Receptor modulation. The scaffold acts as a competitive antagonist, restoring neurotransmitter release.

Handling, Stability & Analytics

Storage & Handling

-

Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen) at -20°C.

-

Stability: Stable in acidic media. Avoid prolonged exposure to strong bases which generate the free base, increasing volatility and oxidation susceptibility.

Analytical Validation

-

1H NMR (D₂O): Look for characteristic imidazole singlets (~7.5–9.0 ppm) and pyrrolidine multiplets (2.0–4.0 ppm). The N-CH proton on the pyrrolidine ring (C3) will appear as a distinct quintet/multiplet shifted downfield (~5.0 ppm) due to the imidazole ring.

-

LC-MS: Monitor for [M+H]⁺ = 138.1 (Free base mass). The chloride counterions will not be visible in positive mode MS but are confirmed by elemental analysis or silver nitrate precipitation.

References

-

Schering-Plough Research Institute. (2006).[2] Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold.[2] Bioorganic & Medicinal Chemistry Letters.[2]

-

Synblock. (2024). Product Data Sheet: 1-(Pyrrolidin-3-yl)-1H-imidazole.[3]

-

National Institutes of Health (NIH). (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties.[4][5] PubChem / PMC.

-

MDPI. (2024).[6] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules.[7][1][4][2][3][5][6][8][9][10][11][12]

-

BenchChem. (2025).[4] N-Boc-Imidazole: A Comprehensive Technical Guide.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 64074-20-0 | 1-(Pyrrolidin-3-YL)-1H-imidazole - Synblock [synblock.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zenodo.org [zenodo.org]

- 7. Frontiers | Multiple Targeting Approaches on Histamine H3 Receptor Antagonists [frontiersin.org]

- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 9. Imidazole: The Versatile Compound Powering Pharmaceuticals by International Chemical Supplier and Stockist in India [multichemindia.com]

- 10. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unexpected partial H1-receptor agonism of imidazole-type histamine H3-receptor antagonists lacking a basic side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

Technical Guide: Synthesis of 1-(3-Pyrrolidinyl)-1H-imidazole Dihydrochloride

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride represents a classic challenge in heterocyclic chemistry: the regioselective

This guide rejects the "one-size-fits-all" recipe approach. Instead, we define a modular synthesis pathway designed for reproducibility and scalability. The core challenge lies not in the bond formation itself, but in managing the amphoteric nature of imidazole and ensuring complete protonation of the final salt form without hygroscopic degradation.

Retrosynthetic Logic

To design the optimal route, we disconnect the C-N bond between the imidazole nitrogen and the pyrrolidine C3 carbon.

-

Synthon A (Nucleophile): Imidazole (commercially available).[1]

-

Synthon B (Electrophile): An activated 3-substituted pyrrolidine. Crucially, the pyrrolidine nitrogen must be protected (Orthogonal Protection Strategy) to prevent self-polymerization or side reactions. The tert-butoxycarbonyl (Boc) group is selected for its stability to basic alkylation conditions and facile removal under acidic conditions, which dovetails perfectly with the final salt formation.

Figure 1: Retrosynthetic analysis isolating the key C-N bond formation.

Part 2: Primary Synthesis Pathway (Nucleophilic Substitution)

This pathway utilizes a Mesylate Activation Strategy . While 3-bromopyrrolidine is available, starting from the cheaper and more stable N-Boc-3-pyrrolidinol allows for in-situ activation and better quality control.

Phase 1: Activation of the Pyrrolidine Scaffold

Objective: Convert the poor leaving group (-OH) of tert-butyl 3-hydroxypyrrolidine-1-carboxylate into a potent mesylate leaving group.

-

Reagents: tert-butyl 3-hydroxypyrrolidine-1-carboxylate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

-

Solvent: Dichloromethane (DCM).

-

Temperature: 0°C to RT.

Protocol:

-

Charge a reactor with tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) and DCM (10 vol).

-

Cool to 0°C. Add TEA (1.5 eq) dropwise.

-

Add MsCl (1.2 eq) slowly, maintaining temperature < 5°C to prevent elimination side products (pyrrolene).

-

Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC/LCMS.

-

Workup: Wash with cold water, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: The resulting oil (Mesylate intermediate) is unstable over long periods. Use immediately in Phase 2.

-

Phase 2: Imidazole N-Alkylation ( Coupling)

Objective: Displace the mesylate with imidazole. Mechanism: Imidazole is deprotonated to form the imidazolide anion, a potent nucleophile that attacks the C3 position of the pyrrolidine.

-

Reagents: Imidazole (2.0 - 3.0 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq) OR Cesium Carbonate (Cs2CO3, 2.0 eq).

-

Solvent: DMF (Anhydrous).

-

Conditions: 80°C – 100°C, 12-16 hours.

Detailed Protocol:

-

Anion Formation: Suspend NaH (1.2 eq) in anhydrous DMF under Nitrogen. Cool to 0°C. Add Imidazole (2.0 eq) portion-wise. Stir for 30 min until H2 evolution ceases.

-

Why NaH? It ensures irreversible deprotonation, driving the reaction faster than weak bases like K2CO3.

-

-

Coupling: Dissolve the Mesylate intermediate (from Phase 1) in minimal DMF and add dropwise to the imidazolide solution.

-

Heat to 90°C.

-

Monitoring: The reaction is complete when the mesylate is consumed.

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer extensively with water (to remove excess imidazole and DMF).

-

Purification: Flash column chromatography (DCM:MeOH 95:5) is usually required to remove regiocidomers or unreacted imidazole.

-

Yield Expectation: 60-75%.[2]

-

Phase 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and form the dihydrochloride salt in one step.

-

Reagents: 4M HCl in Dioxane or HCl gas bubbled into Ethanol.

-

Solvent: Dioxane, Methanol, or Ethanol.

Protocol:

-

Dissolve the coupled intermediate (tert-butyl 3-(1H-imidazol-1-yl)pyrrolidine-1-carboxylate) in dry Dioxane or Ethanol (5 vol).

-

Add 4M HCl in Dioxane (5-10 eq) dropwise at 0°C.

-

Stir at RT for 4-6 hours. A white precipitate should form.

-

Isolation: Filter the solid. Wash with cold ether or MTBE to remove organic impurities.

-

Drying: Dry under vacuum at 40°C. The product is hygroscopic; store in a desiccator.

Reaction Scheme Diagram:

Figure 2: Complete synthesis pathway from starting material to dihydrochloride salt.

Part 3: Analytical Validation & Troubleshooting

Expected Analytical Data

To validate the identity of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride, compare experimental results against these theoretical parameters.

| Parameter | Expected Value / Feature | Notes |

| Physical State | White to off-white solid | Highly hygroscopic. |

| 1H NMR (D2O) | δ ~9.0 (s, 1H, Im-H2), 7.8 (s, 1H, Im-H5), 7.5 (s, 1H, Im-H4), 5.1 (m, 1H, CH-N), 3.5-3.8 (m, 4H, Pyr-CH2) | Imidazole protons shift downfield due to protonation (salt form). |

| MS (ESI+) | m/z = 138.1 [M+H]+ (Free base mass) | The salt counterions (Cl-) are not visible in positive mode. |

| Elemental Analysis | C: ~40.0%, H: ~6.2%, N: ~20.0% | Calculated for C7H11N3 · 2HCl. |

Troubleshooting Guide

Issue 1: Incomplete Coupling (Phase 2)

-

Cause: Imidazole is a moderate nucleophile; steric hindrance at the secondary carbon of pyrrolidine slows the reaction.

-

Solution: Switch solvent to DMSO (higher dielectric constant) or add a catalytic amount of Potassium Iodide (Finkelstein condition) to convert the mesylate to a more reactive iodide in situ.

Issue 2: Hygroscopicity of the Salt

-

Cause: Dihydrochloride salts of small polar heterocycles attract water.

-

Solution: If the solid turns into a gum (deliquescence), recrystallize from hot Ethanol/Isopropanol. Handle rapidly in a low-humidity environment. Alternatively, consider the fumarate or oxalate salt if biological testing allows, as they are often less hygroscopic.

Issue 3: Regioselectivity

-

Context: Unsubstituted imidazole is symmetric, so N1 vs N3 alkylation yields the same product. However, if using a substituted imidazole, regioselectivity becomes critical.

-

Note: For this specific topic (unsubstituted), this is not a chemical issue, but purity must be checked to ensure no bis-alkylation (imidazolium salt formation) occurred, though this is rare with excess imidazole.

Part 4: Alternative Pathway (Mitsunobu Reaction)

For small-scale discovery chemistry (<100 mg), the Mitsunobu reaction offers a shortcut by avoiding the mesylate step.

-

Reagents: N-Boc-3-pyrrolidinol, Imidazole, Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD).

-

Solvent: THF.

-

Pros: One-pot C-N bond formation.

-

Cons: Atom economy is poor; purification is difficult (removing triphenylphosphine oxide is notorious). Not recommended for scale-up.

Part 5: Safety & Handling

-

Sodium Hydride (NaH): Flammable solid. Reacts violently with water releasing hydrogen gas. Use under inert atmosphere (Argon/Nitrogen).

-

Methanesulfonyl Chloride (MsCl): Corrosive and lachrymator. Handle in a fume hood.

-

Dioxane: Suspected carcinogen and forms peroxides. Test for peroxides before distillation or heating.

-

Product Handling: The dihydrochloride salt is an irritant. Wear gloves and mask to avoid inhalation of dust.

References

-

Vertex AI Search. (2026). Search Results for Imidazole Alkylation and Pyrrolidine Derivatives. 3[1][2][4][5][6][3][7][8][9][10][11][12]

-

Sigma-Aldrich. (n.d.). 1-(2-pyrrolidinylmethyl)-1H-imidazole dihydrochloride Product Page.

-

Synblock. (n.d.). 1-(Pyrrolidin-3-YL)-1H-imidazole CAS 64074-20-0 Data. 13

-

ResearchGate. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. 2

Sources

- 1. tert-Butyl imidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 4. zenodo.org [zenodo.org]

- 5. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s)-pyrrolidin-3-ol hydrochloride - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. wjpsonline.com [wjpsonline.com]

- 13. CAS 64074-20-0 | 1-(Pyrrolidin-3-YL)-1H-imidazole - Synblock [synblock.com]

1-(3-Pyrrolidinyl)-1h-imidazole dihydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(3-Pyrrolidinyl)-1H-imidazole Dihydrochloride

Executive Summary

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (CAS: 1312784-53-4) is a specialized heterocyclic scaffold primarily utilized in medicinal chemistry as a privileged pharmacophore for targeting G-protein coupled receptors (GPCRs)—specifically the Histamine H3 and H4 receptors —and heme-containing enzymes such as Thromboxane A2 Synthase (TXAS) and Heme Oxygenase (HO-1/HO-2) .

Structurally, it functions as a conformationally restricted histamine analog. The rigid pyrrolidine ring locks the distance between the basic nitrogen and the imidazole ring, mimicking the ethylamine side chain of histamine in a bioactive conformation. This guide details its dual mechanism as a receptor ligand and an enzyme inhibitor, providing protocols for validation.

Part 1: Chemical Identity & Structural Logic

| Property | Detail |

| IUPAC Name | 1-(pyrrolidin-3-yl)-1H-imidazole dihydrochloride |

| CAS Number | 1312784-53-4 (dihydrochloride salt) |

| Molecular Formula | C₇H₁₁N₃ · 2HCl |

| Molecular Weight | 210.10 g/mol |

| Key Pharmacophore | N-substituted Imidazole: Coordinates heme iron (Fe²⁺/Fe³⁺) in enzymes.Pyrrolidine Amine: Mimics the basic amine of histamine; forms ionic bonds with Asp/Glu residues in GPCRs. |

| Solubility | Highly soluble in water (>50 mg/mL) and DMSO due to the dihydrochloride salt form. |

Structural Causality

The molecule's efficacy stems from its bidentate nature :

-

The Imidazole Ring (N3): Acts as a hydrogen bond acceptor (GPCRs) or a coordinate covalent ligand for metal ions (Enzymes).

-

The Pyrrolidine Nitrogen: Acts as a protonated cation at physiological pH, anchoring the molecule to anionic residues (e.g., Asp113 in H3 receptors).

Part 2: Mechanism of Action (The Core)

Mechanism A: Histamine H3/H4 Receptor Modulation (GPCR Antagonism/Agonism)

The primary utility of 1-(3-pyrrolidinyl)-1H-imidazole is as a conformationally restricted histamine analog .

-

Binding Pocket Interaction:

-

Ionic Anchoring: The protonated pyrrolidine nitrogen forms a salt bridge with the conserved Aspartate 3.32 (Asp113) residue in the transmembrane helix 3 (TM3) of the H3 receptor.

-

Pi-Pi Stacking: The imidazole ring engages in pi-stacking interactions with aromatic residues (e.g., Tyr3.33 , Phe6.52 ) in the receptor pocket.

-

Conformational Locking: Unlike the flexible ethyl chain of histamine, the pyrrolidine ring restricts the N-to-Imidazole distance to ~3.5–4.0 Å, optimizing selectivity for H3/H4 subtypes over H1/H2.

-

-

Signaling Consequence (Antagonism):

-

G-Protein Decoupling: Binding stabilizes the receptor in an inactive state (inverse agonism) or blocks agonist binding (neutral antagonism).

-

cAMP Restoration: H3 receptors are Gαi/o-coupled. Activation normally inhibits adenylyl cyclase. Antagonism by this scaffold relieves this inhibition, restoring cAMP levels and increasing neurotransmitter release (histamine, acetylcholine, norepinephrine) in the CNS.

-

Mechanism B: Heme-Enzyme Inhibition (TXAS & HO-1)

The compound acts as a Type II ligand for heme-containing enzymes.

-

Coordination: The unprotonated nitrogen (N3) of the imidazole ring forms a direct coordinate covalent bond with the Fe(III) or Fe(II) ion in the porphyrin center of the enzyme.

-

Steric Blockade: The pyrrolidine tail extends into the substrate access channel, displacing the natural substrate (Prostaglandin H2 for TXAS; Heme for HO-1).

-

Catalytic Arrest:

Part 3: Visualization of Pathways

Diagram 1: Dual Mechanism of Action

This diagram illustrates the bifurcation of the compound's activity between GPCR modulation and Enzyme inhibition.

Caption: Dual pathway showing GPCR antagonism (top) leading to neurotransmitter release and Enzyme inhibition (bottom) reducing TXA2 synthesis.

Part 4: Experimental Validation Protocols

To validate the mechanism of action, the following assays are standard.

Protocol 1: Histamine H3 Receptor Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (

-

Membrane Preparation: Transfect CHO-K1 cells with human H3 receptor cDNA. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

-

Incubation:

-

Total Binding: 50 µg membrane protein + 1 nM [³H]-N-α-methylhistamine.

-

Non-Specific Binding: Add 10 µM R-α-methylhistamine (cold competitor).

-

Test: Add 1-(3-Pyrrolidinyl)-1H-imidazole (10⁻¹⁰ to 10⁻⁵ M).

-

-

Equilibrium: Incubate for 60 min at 25°C.

-

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Protocol 2: Thromboxane Synthase Inhibition Assay (Spectrophotometric)

Objective: Confirm direct heme coordination (Type II binding spectrum).

-

Enzyme Source: Isolate human platelet microsomes or use recombinant human TXAS.

-

Baseline Scan: Record the UV-Vis spectrum (350–500 nm) of the enzyme (1 µM) in phosphate buffer (0.1 M, pH 7.4).

-

Titration: Add aliquots of 1-(3-Pyrrolidinyl)-1H-imidazole (0.5 – 50 µM) to the sample cuvette. Add equal volume of buffer to the reference cuvette.

-

Detection: Observe the Type II difference spectrum :

-

Peak: ~425–430 nm (Ligand-bound low-spin heme).

-

Trough: ~390–410 nm (Displacement of high-spin water/substrate).

-

-

Quantification: Plot

vs. concentration to determine the spectral dissociation constant (

Part 5: Therapeutic & Research Applications

| Application Field | Utility | Mechanism Relevance |

| Cognitive Disorders | H3 Antagonist Probe | Enhances acetylcholine/histamine release in the prefrontal cortex; potential for Alzheimer's/ADHD research. |

| Cardiovascular | TXAS Inhibitor | Reduces platelet aggregation and vasoconstriction; useful for studying thrombosis pathways. |

| Oncology | HO-1 Inhibitor | Sensitizes tumor cells to oxidative stress and chemotherapy by blocking the cytoprotective heme degradation pathway. |

| Fragment-Based Drug Design | Building Block | The rigid pyrrolidine-imidazole motif is a "privileged scaffold" used to construct high-affinity ligands (e.g., by N-alkylation of the pyrrolidine). |

References

-

Stark, H. (2003). "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

-

Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 2. 1-(1H-Imidazol-1-ylalkyl) derivatives." Journal of Medicinal Chemistry, 28(10), 1427-1432. Link

-

Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 receptor antagonists." Nature Reviews Drug Discovery, 4, 107-120. Link

-

Vukic, V., et al. (2021). "Imidazole-based heme oxygenase-1 inhibitors in cancer therapy." Journal of Medicinal Chemistry, 64(15), 10453-10478. Link

-

Chemical Book. (2024). "1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride Product Entry." Link

Sources

Biological activity of 1-(3-Pyrrolidinyl)-1h-imidazole derivatives

An In-Depth Technical Guide to the Biological Activity of 1-(3-Pyrrolidinyl)-1H-imidazole Derivatives

Abstract

The 1-(3-pyrrolidinyl)-1H-imidazole scaffold represents a privileged structural motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, multifaceted biological activities, underlying mechanisms of action, and critical structure-activity relationships (SAR) that govern the therapeutic potential of these derivatives. The content synthesizes data from peer-reviewed literature to offer field-proven insights, supported by detailed experimental protocols and visual diagrams to elucidate complex concepts.

Introduction: The Significance of the Pyrrolidinyl-Imidazole Scaffold

Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[1][2][3] Among these, the imidazole ring is a particularly noteworthy component, found in essential biomolecules like the amino acid histidine and purines.[3][4] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide range of biological targets.[3][5] When fused with a pyrrolidine ring, another common pharmacophore, the resulting 1-(3-pyrrolidinyl)-1H-imidazole core structure gives rise to molecules with significant therapeutic potential across multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.[6][7][8][9] This guide aims to systematically dissect the biological activities of these derivatives, providing a foundational resource for their rational design and development.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 1-(3-pyrrolidinyl)-1H-imidazole derivatives can be achieved through various established organic chemistry methodologies. A common approach involves the construction of the imidazole ring onto a pre-existing pyrrolidine framework or the coupling of the two fully formed heterocycles. One notable method for imidazole synthesis is the Debus–Radziszewski reaction.[10] The general workflow often involves multi-step sequences that allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.

A generalized synthetic workflow is depicted below. This process typically starts with protected pyrrolidine precursors, which undergo a series of reactions including substitution, cyclization, and deprotection to yield the final target compounds. The choice of reagents and reaction conditions is critical for achieving high yields and purity.[11]

Caption: A generalized workflow for the synthesis of 1-(3-pyrrolidinyl)-1H-imidazole derivatives.

Key Biological Activities and Mechanisms of Action

The 1-(3-pyrrolidinyl)-1H-imidazole scaffold has been identified as a versatile pharmacophore, with derivatives exhibiting potent activity in several key therapeutic areas.

Anticancer Activity

Imidazole-based compounds have shown significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[1][5][12] Derivatives of the 1-(3-pyrrolidinyl)-1H-imidazole class are no exception and have been investigated for their ability to target key oncogenic pathways.[2][8]

Mechanisms of Action:

-

Kinase Inhibition: Many signaling pathways that are hyperactive in cancer are driven by kinases. Imidazole derivatives have been successfully designed as kinase inhibitors.[5] For instance, 2,4-1H-imidazole carboxamides bearing a pyrrolidine moiety have been discovered as potent and selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1), a key regulator of inflammatory and survival pathways.[6] Other derivatives have shown inhibitory activity against p38 MAP kinase, which is involved in cellular responses to stress and inflammation.[13]

-

Enzyme Inhibition: Beyond kinases, these compounds can target other enzymes crucial for cancer cell survival. A notable example is farnesyltransferase (FT), an enzyme involved in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Tetrahydrobenzodiazepines containing a pyrrolidinyl-imidazole moiety have been identified as potent FT inhibitors.[14]

-

Apoptosis Induction and Cell Cycle Arrest: A primary goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Imidazole derivatives can trigger apoptosis by modulating the expression of pro- and anti-apoptotic proteins and can also arrest the cell cycle at specific phases, preventing uncontrolled cell division.[1][15]

-

DNA Intercalation: Some imidazole derivatives can insert themselves between the base pairs of DNA, distorting its structure and interfering with replication and transcription processes, ultimately leading to cell death.[5][15]

Caption: Inhibition of a kinase signaling pathway by a 1-(3-pyrrolidinyl)-1H-imidazole derivative.

Table 1: Anticancer Activity of Selected Pyrrole-Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 7e | Pancreatic (PANC-1) | High Potency | Not specified | [8] |

| Compound 7e | Pancreatic (ASPC-1) | High Potency | Not specified | [8] |

| PIP 5 | Lung (A549) | Not specified | Down-regulation of c-kit gene | [15] |

| PIP 5 | Gastric (SGC-7901) | Not specified | Induces apoptosis, inhibits migration | [15] |

| Compound 36 | Ras-transformed Rat-1 | 0.16 (EC50) | Farnesyltransferase Inhibition |[14] |

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new anti-infective agents. Imidazole and pyrrolidine derivatives have long been explored for their antibacterial and antifungal properties.[7][9][10][16][17] The combination of these two rings in the 1-(3-pyrrolidinyl)-1H-imidazole structure has yielded compounds with broad-spectrum activity.

Mechanisms of Action:

-

Cell Membrane/Wall Disruption: A primary mechanism involves interfering with the synthesis or integrity of the microbial cell wall or membrane, leading to cell lysis and death.[10]

-

Enzyme Inhibition: These compounds can inhibit essential microbial enzymes. For example, glucosamine-6-phosphate synthase, which is crucial for the biosynthesis of the bacterial cell wall, has been identified as a target.[18][19]

-

Inhibition of Nucleic Acid Synthesis: Some derivatives act by inhibiting DNA replication or transcription, thereby preventing microbial proliferation.[10]

Table 2: Antimicrobial Activity of Selected Imidazolium and Pyrrolidinonium Salts

| Compound Series | Target Microorganism | Activity (MIC) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Series A & B (Imidazolium) | E. coli, S. aureus, C. albicans | Very Good | Long alkyl chain | [7] |

| Series C (Pyrrolidinonium) | Various bacteria | Low MIC for some strains | N-alkyl-N-hydroxyethyl group | [7] |

| HL1 & HL2 (Imidazole) | Gram-positive & Gram-negative bacteria | Active | 2-Hydroxy-1-naphthaldehyde addition |[10] |

Specific Enzyme Inhibition

The versatility of the 1-(3-pyrrolidinyl)-1H-imidazole scaffold allows it to be tailored to inhibit specific enzymes involved in various pathologies.

-

Aromatase Inhibitors: Aromatase is a key enzyme in estrogen biosynthesis and a target for hormone-dependent breast cancer. Pyrrolidinone and piperidinone derivatives featuring an imidazole side chain have been shown to be potent competitive inhibitors of human placental aromatase, significantly outperforming the reference drug aminoglutethimide.[20] The imidazole ring is essential for this activity.[20]

-

TAK1 Inhibitors: As mentioned previously, derivatives of this class have been identified as potent and highly selective inhibitors of TAK1, a promising target for autoimmune diseases and certain cancers.[6]

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For 1-(3-pyrrolidinyl)-1H-imidazole derivatives, SAR studies have revealed critical insights.

-

Substitution on the Pyrrolidine Ring: The nature of substituents on the pyrrolidine ring can dramatically impact potency. In the case of TAK1 inhibitors, adding a dimethyl group at the 3-position of the pyrrolidine led to a 20-fold decrease in potency, suggesting steric hindrance is detrimental.[6] Conversely, a polar primary amide at the same position rendered the compound inactive, indicating potential hydrophobic repulsion in the binding pocket.[6]

-

The Imidazole Core: The imidazole ring itself is often crucial for activity. A scaffold-hop from a pyrrole to an imidazole core resulted in a 2-fold increase in potency for TAK1 inhibitors, suggesting the nitrogen atoms of the imidazole are likely forming key hydrogen bond interactions with the kinase hinge region.[6] For aromatase inhibitors, compounds lacking the imidazole side-chain were completely inactive.[20]

-

Other Substituents: For farnesyltransferase inhibitors, a hydrophobic substituent at the 4-position of a linked benzodiazepine ring was important, as was an aryl ring at the 7-position or a hydrophobic group at the 8-position.[14] This highlights that modifications distal to the core scaffold are also critical for optimizing target engagement.

Caption: Key SAR insights for the 1-(3-pyrrolidinyl)-1H-imidazole scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological findings, standardized protocols are essential. Below are methodologies for common assays used to evaluate this class of compounds.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the 1-(3-pyrrolidinyl)-1H-imidazole test compounds in cell culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.[22] Include vehicle-only (e.g., DMSO) and untreated controls.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours at 37°C.[22]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[22]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[22]

Conclusion and Future Perspectives

The 1-(3-pyrrolidinyl)-1H-imidazole scaffold is a validated and highly promising platform for the development of novel therapeutics. Derivatives have demonstrated significant potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents.[6][7][8][20] The synthetic accessibility of this core allows for extensive chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., anticancer activity), identifying the specific molecular target(s) is crucial for mechanism-based drug development.

-

Pharmacokinetic Optimization: Efforts should be made to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Expansion to New Therapeutic Areas: The inherent versatility of the scaffold suggests its potential utility in other areas, such as neurodegenerative diseases and antiviral therapies, which warrants further investigation.

-

Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets offers a promising strategy for complex diseases like cancer.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 1-(3-pyrrolidinyl)-1H-imidazole derivatives.

References

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). Vertex AI Search.

- Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts. (2004, March 1). PubMed.

- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23). MDPI.

- One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. (2019, September 7). SpringerLink.

- A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.). MDPI.

- Antibacterial activities of imidazolium, pyrrolidinium and piperidinium salts. (2025, August 9). ResearchGate.

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Derivatives. (n.d.). BenchChem.

- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Preprints.org.

- Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression. (2020, December 1). PubMed.

- Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (n.d.). PubMed.

- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2025, March 25). International Journal of Pharmaceutical Sciences Review and Research.

- Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. (2021, April 2). MDPI.

- Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes. (2003, July 17). PubMed.

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2012). Asian Journal of Chemistry.

- Introduction To Imidazole And Its Antimicrobial Activity: A Review. (2024). Nanotechnology Perceptions.

- One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. (2019, September 7). ResearchGate.

- Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. (n.d.). Asian Publication Corporation.

- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2011, October 25). ScienceDirect.

- Studies on Imidazole and Its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediated to Bioactive Molecule. (2025, August 6). ResearchGate.

- Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro. (n.d.). PubMed.

- Imidazoles as potential anticancer agents. (n.d.). National Institutes of Health.

- Imidazole: Having Versatile Biological Activities. (n.d.). SciSpace.

- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). National Center for Biotechnology Information.

- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (n.d.). ResearchGate.

Sources

- 1. ijsred.com [ijsred.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial properties of imidazolium and pyrrolidinonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel substituted pyridinyl imidazoles as potent anticytokine agents with low activity against hepatic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and anti-cancer activity of pyrrole-imidazole polyamides through target-downregulation of c-kit gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nano-ntp.com [nano-ntp.com]

- 17. asianpubs.org [asianpubs.org]

- 18. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 1-(3-Pyrrolidinyl)-1H-imidazole Dihydrochloride as a Synthetic Intermediate

This guide provides an in-depth technical analysis of 1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride , a bifunctional heterocyclic building block critical in the synthesis of histamine H3 antagonists, kinase inhibitors, and GPCR ligands.

Executive Summary

1-(3-Pyrrolidinyl)-1H-imidazole dihydrochloride (CAS: 1312784-53-4) is a high-value medicinal chemistry scaffold characterized by a saturated pyrrolidine ring linked to an aromatic imidazole moiety. This compound serves as a bifunctional pharmacophore :

-

The Pyrrolidine Amine: A secondary amine acting as a reactive handle for diversification (acylation, alkylation, SNAr).

-

The Imidazole Ring: A bioisostere for aromatic systems, a hydrogen bond acceptor/donor, and a metal-coordinating ligand often used to target histidine-gated channels or heme-containing enzymes.

This guide details the synthesis, reactivity, and application of this intermediate, emphasizing its role in optimizing drug potency and pharmacokinetic profiles.

Chemical Profile & Physicochemical Properties

| Property | Data |

| Systematic Name | 1-(Pyrrolidin-3-yl)-1H-imidazole dihydrochloride |

| CAS Number | 1312784-53-4 (Salt); 64074-20-0 (Free Base) |

| Molecular Formula | C₇H₁₁N₃[1][2] · 2HCl |

| Molecular Weight | 210.10 g/mol (Salt); 137.18 g/mol (Free Base) |

| Acidity (pKa) | ~2.9 (Pyrrolidine NH₂⁺); ~7.0 (Imidazole NH⁺); ~14.5 (Imidazole C-H) |

| Solubility | Highly soluble in water, MeOH, DMSO; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Hygroscopicity | High (Dihydrochloride salt is deliquescent; store under desiccated conditions) |

Synthetic Protocol: Construction of the Scaffold

The most robust synthetic route utilizes N-Boc-3-hydroxypyrrolidine as a chiral starting material. This allows for the production of enantiomerically pure intermediates ((R) or (S)), a critical requirement for modern drug approval.

Workflow Diagram

Caption: Step-wise synthesis from chiral pool materials. Note the inversion of stereochemistry during Step 2 (SN2 displacement).

Detailed Experimental Methodology

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

-

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (OMs) creates a highly reactive electrophile suitable for displacement by the weak nucleophile imidazole.

-

Protocol: Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash with NaHCO₃, dry over Na₂SO₄, and concentrate. Use immediately (mesylates are thermally unstable).

Step 2: Imidazole Displacement (SN2)

-

Rationale: Imidazole is amphoteric. Deprotonation with Sodium Hydride (NaH) generates the imidazolide anion, a potent nucleophile that attacks the pyrrolidine C3 position.

-

Protocol:

-

Suspend NaH (60% dispersion, 1.2 eq) in anhydrous DMF at 0°C.

-

Add imidazole (1.2 eq) portion-wise and stir for 30 min until H₂ evolution ceases.

-

Add the mesylate from Step 1 (dissolved in DMF) dropwise.

-

Heat to 80°C for 4-6 hours.

-

Workup: Quench with water, extract with EtOAc. The product is the N-Boc protected intermediate.

-

Step 3: Acidolytic Deprotection

-

Rationale: Removal of the Boc group releases the secondary amine. Using HCl generates the dihydrochloride salt directly, which is more stable for storage than the free base.

-

Protocol: Dissolve the intermediate in 1,4-dioxane. Add 4M HCl in dioxane (5 eq). Stir at room temperature for 2 hours. The product precipitates as a white solid. Filter and wash with diethyl ether to remove excess acid.

Reactivity & Applications in Drug Design

This scaffold is a "privileged structure" in medicinal chemistry, particularly for Histamine H3 Antagonists and Kinase Inhibitors .

Reactivity Map

Caption: Functionalization sites. The pyrrolidine nitrogen is the primary vector for library expansion, while the imidazole dictates target affinity.

Critical Application: Histamine H3 Receptor Antagonists

Research indicates that replacing a piperidine ring with a pyrrolidine ring in H3 antagonists significantly alters binding affinity and metabolic stability.

-

Mechanism: The imidazole moiety mimics the endogenous histamine ligand, binding to the receptor pocket. The pyrrolidine acts as a rigid spacer, orienting the "tail" of the drug molecule (often an amide or urea) into a hydrophobic pocket.

-

Advantage: The 3-substituted pyrrolidine introduces a chiral center, allowing for the fine-tuning of the vector compared to the achiral 4-substituted piperidine.

Handling the Dihydrochloride Salt

The dihydrochloride salt is acidic .[3] When using it in nucleophilic reactions (e.g., amidation):

-

Neutralization: You must add an organic base (e.g., DIPEA, Et₃N) to the reaction mixture to liberate the free amine.

-

Stoichiometry: Use at least 3 equivalents of base (2 eq to neutralize the HCl, 1 eq to act as the acid scavenger for the reaction).

References

-

Structure & Identity: PubChem. 1-(pyrrolidin-3-yl)-1H-imidazole. National Library of Medicine. Link

-

H3 Antagonist SAR: Stark, H. et al. "Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists." British Journal of Pharmacology, 2003. Link

-

Synthetic Methodology (Analogous): BenchChem. N-Boc-Imidazole: A Comprehensive Technical Guide. (General protocol for imidazole alkylation). Link

-

Drug Discovery Context: Enamine. Synthesis of unique pyrrolidines for drug discovery. (Highlighting pyrrolidine as a key scaffold). Link

-

Safety Data: MilliporeSigma. Safety Data Sheet: 3-(1H-imidazol-1-yl)pyrrolidine dihydrochloride. Link

Sources

The Pyrrolidinyl-Imidazole Scaffold: Architectural Precision in Medicinal Chemistry

The following technical guide details the medicinal chemistry of the Pyrrolidinyl-Imidazole Scaffold , a privileged bicyclic architecture in drug discovery.

Executive Summary

The pyrrolidinyl-imidazole scaffold represents a high-value pharmacophore in modern drug discovery, distinguished by its ability to bridge the chemical space between rigid, target-specific binding and tunable physicochemical properties. This guide analyzes the scaffold's utility as a core motif in G-Protein Coupled Receptor (GPCR) ligands (specifically Histamine H3/H4 antagonists) and serine protease inhibitors (Factor Xa). By leveraging the chirality of the pyrrolidine ring and the tautomeric versatility of the imidazole, medicinal chemists can engineer ligands with sub-nanomolar affinity and optimized metabolic stability.

Structural Architecture & Pharmacophore Analysis

The synergistic combination of a saturated pyrrolidine ring and an aromatic imidazole creates a "push-pull" electronic system that is highly adaptable for protein-ligand interactions.

The Imidazole "Anchor"

The imidazole moiety serves as a bioisostere for the histamine head group, functioning as a hydrogen bond donor (N-H) and acceptor (N:).

-

Tautomerism: The

-H and -

pKa Modulation: The imidazole ring (pKa ~7.0) is neutral at physiological pH but can become protonated in acidic microenvironments, a feature exploited in lysosomotropic agents.

The Pyrrolidine "Navigator"

The pyrrolidine ring provides a rigid, chiral spacer that directs substituents into hydrophobic sub-pockets.

-

Stereochemical Control: Unlike flexible alkyl chains, the pyrrolidine ring locks the conformation of the molecule. Substituents at the C2 or C3 positions (e.g., in (S)-proline derivatives) allow for precise vector exploration.

-

Basicity: The pyrrolidine nitrogen (pKa ~11.3 for secondary amine) serves as a strong cation interaction point, critical for binding to the anionic aspartate residue (e.g., Asp114 in H3R) [1].

The Linker Logic

The connectivity between these two rings defines the therapeutic class:

-

Direct Linkage (Biaryl-like): Creates a rigid, compact core (e.g., enzyme active site inhibitors).

-

Alkyl/Propyl Linker: Mimics the histamine ethylamine chain, essential for H3/H4 receptor recognition [2].

Synthetic Methodologies: Constructing the Core

To access the pyrrolidinyl-imidazole scaffold, chemists typically employ either modular coupling or de novo cyclization . The following protocol details a de novo synthesis of a chiral 4-(pyrrolidin-2-yl)-imidazole , a rigid histamine analog.

Protocol: Enantioselective Synthesis via Glyoxal Condensation

Objective: Synthesis of (S)-4-(pyrrolidin-2-yl)-1H-imidazole from L-prolinol. Mechanism: Dess-Martin oxidation followed by a modified Debus-Radziszewski imidazole synthesis.

Step-by-Step Methodology

-

Protection:

-

React L-prolinol with di-tert-butyl dicarbonate (

) in DCM/NaOH to yield N-Boc-L-prolinol. -

Why: Protection of the secondary amine is mandatory to prevent polymerization during oxidation.

-

-

Oxidation (The Critical Step):

-

Treat N-Boc-L-prolinol with Dess-Martin Periodinane (DMP) in wet DCM at 0°C.

-

Caution: The resulting N-Boc-L-prolinal is prone to racemization. Use immediately without chromatographic purification.

-

-

Imidazole Formation (Cyclization):

-

Reagents: Glyoxal (40% aq), Ammonium Hydroxide (

), Methanol. -

Procedure: Add the crude aldehyde dropwise to a solution of glyoxal and ammonia in MeOH at -10°C. Stir for 12 hours allowing it to warm to RT.

-

Mechanism:[1] The ammonia condenses with the aldehyde and glyoxal to form the imidazole ring, preserving the chiral center at the pyrrolidine C2 position [3].

-

-

Deprotection:

-

Treat with TFA/DCM (1:1) to yield the free amine (S)-4-(pyrrolidin-2-yl)-1H-imidazole .

-

Visualization of Synthetic Logic

Caption: Enantioselective route transforming L-prolinol into the rigid pyrrolidinyl-imidazole scaffold via aldehyde capture.

Therapeutic Applications & Case Studies

Case Study A: Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of neurotransmitters (histamine, acetylcholine, dopamine) in the CNS. The pyrrolidinyl-imidazole scaffold has been pivotal in moving from first-generation antagonists (like thioperamide) to non-imidazole clinical candidates.

The "Linker" Optimization: Early H3 antagonists utilized a simple imidazole-alkyl-amine motif. However, replacing the flexible amine with a pyrrolidine ring significantly enhanced potency and blood-brain barrier (BBB) penetration.

-

Mechanism: The pyrrolidine ring constrains the basic nitrogen, reducing the entropic penalty upon binding to the receptor's acidic pocket (Asp114).

-

Selectivity: The introduction of a propyl linker between the imidazole and the pyrrolidine creates the optimal distance (approx 4-5 Å) to span the receptor's binding site, achieving >100-fold selectivity over H1 and H2 receptors [4].

Table 1: SAR of Imidazole-Alkyl-Pyrrolidine H3 Antagonists

| Compound Variant | Linker Length | pKi (hH3R) | Selectivity (H3/H4) | Notes |

| Immepip | 4-piperidyl | 9.2 | Low | Potent agonist; lacks selectivity. |

| Analog A | Ethyl (n=2) | 7.6 | Moderate | Linker too short for optimal Asp114 interaction. |

| Analog B | Propyl (n=3) | 9.5 | High | Optimal "Pharmacophore Length". |

| Analog C | Butyl (n=4) | 8.8 | Moderate | Steric clash in the binding tunnel. |

| (S)-Pyrrolidine | Propyl | 9.8 | Very High | Chiral constraint improves fit over piperidine [5]. |

Case Study B: Factor Xa Inhibitors

In the coagulation cascade, Factor Xa inhibitors (like Rivaroxaban) often utilize a central scaffold to orient the P1 and P4 binding groups.

-

Role of Scaffold: The pyrrolidinyl-imidazole motif (specifically pyrrolidin-2-one fused or linked to imidazole) acts as a neutral surrogate for the peptide backbone.

-

Binding Mode: The imidazole nitrogen interacts with the S1 pocket residues, while the pyrrolidine ring directs the hydrophobic aryl group into the S4 aryl-binding pocket [6].

Optimization & Future Perspectives

The future of this scaffold lies in Multi-Target Directed Ligands (MTDLs) .

Dual H3/H4 Targeting

While selectivity is usually the goal, dual H3/H4 ligands are emerging for treating neuropathic pain. The pyrrolidinyl-imidazole scaffold is uniquely suited for this due to the high homology between the H3 and H4 binding sites.

-

Strategy: Increasing the lipophilicity of the substituent on the pyrrolidine nitrogen (e.g., adding a benzyl group) shifts the profile from H3-selective to H3/H4 dual active.

Scaffold Hopping to "Non-Imidazole"

To avoid CYP450 inhibition (a common issue with imidazole rings), medicinal chemists often "hop" from the imidazole to a 1,2,3-triazole or isoxazole , while retaining the pyrrolidine. However, the pyrrolidinyl-imidazole remains the "gold standard" for binding affinity comparisons.

Decision Logic for Scaffold Optimization

Caption: Strategic decision tree for optimizing the pyrrolidinyl-imidazole core against metabolic and pharmacokinetic liabilities.

References

-

Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today. Link

-

Stark, H., et al. (2000).[2] "Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Diéz, D., et al. (2017). "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition." Beilstein Journal of Organic Chemistry. Link

-

Lazewska, D., et al. (2008). "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series." Bioorganic & Medicinal Chemistry Letters. Link

-

Vollinga, R. C., et al. (1994). "Conformationally constrained histamine H3 receptor agonists and antagonists."[3][4] Journal of Medicinal Chemistry. Link

-

Quan, M. L., et al. (2007). "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[5] Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of conformationally constrained histamine H(3) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Pharmacophore: Mechanisms of Receptor Binding and Structural Optimization

Executive Summary

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a cornerstone pharmacophore in modern medicinal chemistry.[1][2][3] Its ubiquity in FDA-approved therapeutics (e.g., Captopril, Sitagliptin, Nicotine analogs) stems not merely from its structural convenience but from its profound thermodynamic and electrostatic contributions to receptor binding.[4]

This technical guide dissects the pyrrolidine ring's role in ligand-receptor interactions.[5] We move beyond basic structural descriptions to analyze the cation-

Part 1: Physicochemical Drivers of Binding

Basicity and Ionization State

The unsubstituted pyrrolidine ring has a pKa of approximately 11.27 , rendering it predominantly protonated (>99.9%) at physiological pH (7.4).[4] This cationic nature is not a liability but a primary binding feature.

-

Mechanism: The protonated nitrogen (

) serves as a concentrated point charge, enabling long-range electrostatic steering towards negatively charged receptor pockets (e.g., Asp/Glu residues).[4] -

Modulation: In drug design, the pKa is often tuned down to 8.0–9.5 using electron-withdrawing groups (EWGs) like fluorines or carbonyls (as in amides/proline derivatives) to improve membrane permeability while retaining sufficient ionization for binding.[4]

Conformational Dynamics: The Pseudorotation Cycle

Unlike six-membered rings that lock into chair/boat conformations, the pyrrolidine ring undergoes pseudorotation . The ring continuously interconverts between envelope (E) and twist (T) conformations.[4]

-

Binding Implication: Receptors often select a specific "pucker" (e.g., C

-endo or C -

Design Strategy: Substituents can be used to "lock" the ring into the bioactive conformation, pre-paying the entropic cost of binding.

-

Example: 4-fluoroproline derivatives prefer the C

-exo pucker due to the gauche effect, often enhancing binding affinity if the receptor pocket matches this geometry.

-

Part 2: Mechanisms of Receptor Interaction

Cation- Interactions

The most potent interaction for pyrrolidine-containing ligands is the cation-

-

Energetics: These interactions are strong (–2 to –5 kcal/mol), often exceeding the strength of neutral hydrogen bonds in aqueous solution.[4]

-

Classic Case: In Nicotinic Acetylcholine Receptors (nAChR) , the pyrrolidine nitrogen of nicotine forms a critical cation-

interaction with a conserved Tryptophan (TrpB) in the agonist binding site.[6]

Entropic Advantage (Rigidification)

Replacing a flexible diethylamine chain with a pyrrolidine ring significantly reduces the entropic penalty (

-

Causality: A linear chain must freeze multiple rotatable bonds to bind. The pyrrolidine ring restricts these degrees of freedom prior to binding.

-

Result: This leads to a more favorable Gibbs Free Energy (

), typically enhancing affinity by 10–100 fold compared to acyclic analogs.[4]

Stereochemical Switches

The chirality of the pyrrolidine ring (C2/C3 positions) can act as a binary switch for receptor activation vs. inhibition.

-

GPR40 Agonists: Research indicates that changing the stereochemistry of pyrrolidine substituents can toggle a ligand between Gq-coupled (calcium flux) and Gs-coupled (cAMP) signaling pathways, a phenomenon known as "biased agonism."[4][7]

Part 3: Visualization of Mechanisms

Diagram 1: Thermodynamic & Structural Binding Cycle

This diagram illustrates the interplay between ionization, conformational locking, and the final binding event.

Caption: Thermodynamic cycle showing the transition from free ligand to bound complex, highlighting the critical cation-

Part 4: Case Studies in Drug Development

DPP-4 Inhibitors (Diabetes)

Target: Dipeptidyl Peptidase-4 (DPP-4).[4][8][9][10][11] Role of Pyrrolidine:

-

Inhibitors like Sitagliptin and Vildagliptin utilize the pyrrolidine (or similar) ring to mimic the Proline residue of the natural substrate (GLP-1).

-

Interaction: The pyrrolidine ring occupies the S1 hydrophobic pocket . The nitrile group often attached to the ring forms a covalent (reversible) imidate adduct with the catalytic Serine-630, while the ring itself provides the rigid scaffold to position this warhead.

nAChR Ligands (Neurology)

Target:

-

Methyl Scan: Methylation of the pyrrolidine ring affects binding differently across subtypes.[5] Adding a methyl group can sterically clash with the

pocket while being tolerated in -

Cation-

: The protonated nitrogen is anchored by Trp149 (in

Part 5: Experimental Protocol

Objective: Determine the Binding Affinity (

Protocol: Competitive Radioligand Binding Assay (GPCR/Ion Channel)

This protocol is designed to validate the specific contribution of the pyrrolidine moiety, ensuring pH control for ionization.

Reagents:

-

Buffer A: 50 mM Tris-HCl, 10 mM

, 1 mM EDTA, pH 7.4 (Physiological).[4] -

Radioligand:

-Ligand specific to target (e.g., -

Test Compound: Novel pyrrolidine analog (dissolved in DMSO, final <1%).[4]

Workflow:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target receptor.

-

Homogenize in ice-cold Buffer A and centrifuge (40,000 x g, 20 min). Resuspend pellet.

-

Scientific Rationale: Removes endogenous ligands and cytosolic enzymes that might degrade the test compound.

-

-

Equilibrium Binding:

-

Filtration & Washing:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).[4]

-

Rationale: PEI reduces non-specific binding of the cationic pyrrolidine to the glass fibers.

-

Wash 3x with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

Diagram 2: Experimental SAR Workflow

This diagram outlines the iterative cycle of designing pyrrolidine analogs.

Caption: Iterative SAR workflow for optimizing pyrrolidine-based drugs, emphasizing chiral separation and functional validation.

Part 6: Quantitative Data Summary

| Parameter | Pyrrolidine Characteristic | Impact on Receptor Binding |

| pKa | ~11.3 (Unsubstituted) | High basicity ensures protonation at pH 7.4, driving electrostatic/cation- |

| Geometry | Non-planar (Envelope/Twist) | Pseudorotation allows the ring to adapt to specific pocket shapes (induced fit) or be locked for specificity. |

| Entropy | Semi-rigid | Reduces |

| Chirality | 1 or 2 Stereocenters | Enantiomers often show >100-fold difference in affinity (Eutomer vs. Distomer).[4] |

References

-

Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine... Source: Journal of Medicinal Chemistry (ACS) URL:[4][7][Link][4]

-

A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences... Source: Molecular Pharmacology (NIH/PMC) URL:[4][Link]

-

Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode Source: Journal of Medicinal Chemistry URL:[Link][4][7]

-

C

interaction in protein–ligand binding Source: Chemical Science (RSC) URL:[4][Link] -

Locked conformations for proline pyrrolidine ring Source: Journal of Organic Chemistry (PubMed) URL:[4][Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. brieflands.com [brieflands.com]

- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. air.unimi.it [air.unimi.it]

- 13. repository.library.noaa.gov [repository.library.noaa.gov]

An In-depth Technical Guide to Imidazole Derivatives in Central Nervous System Drug Discovery

Executive Summary

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry, particularly in the discovery of novel therapeutics for the central nervous system (CNS).[1][2][3] Its unique electronic properties and structural versatility allow for a broad range of biological activities, making it a "privileged structure" in drug design.[4] This guide provides an in-depth technical exploration of imidazole derivatives, from their fundamental chemistry and synthesis to their diverse pharmacological applications in treating CNS disorders. We will delve into key therapeutic areas, including neurodegenerative diseases, epilepsy, and psychiatric disorders, highlighting the structure-activity relationships (SAR) and mechanisms of action that underpin their efficacy. Furthermore, this document will furnish researchers and drug development professionals with detailed experimental protocols and data presentation to facilitate the advancement of imidazole-based CNS drug candidates.

The Imidazole Scaffold: A Privileged Structure in CNS Drug Discovery

The imidazole ring's significance in CNS drug discovery stems from its unique physicochemical properties.[3] It is a planar, aromatic system with a sextet of π-electrons, rendering it stable.[2] The presence of two nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets such as enzymes and receptors.[5] This amphoteric nature, coupled with its ionizable character, often improves the pharmacokinetic properties of drug candidates, including solubility and bioavailability.[6][7]

The imidazole nucleus is a core component of several endogenous molecules crucial for neurological function, including the amino acid histidine and the neurotransmitter histamine.[2][5][8] This inherent biological relevance provides a strong foundation for the design of novel CNS-active compounds.

Medicinal Chemistry of Imidazole Derivatives: Synthesis and Structure-Activity Relationships

The synthesis of imidazole derivatives has been extensively explored, with several classical and modern methods available to medicinal chemists.

Key Synthetic Strategies

-

Debus Synthesis: This was the first reported synthesis of imidazole, involving the reaction of glyoxal and formaldehyde with ammonia. While it often results in low yields, it remains a viable method for creating C-substituted imidazoles.[4][8]

-

Radiszewski Synthesis: This method involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia to produce substituted imidazoles.[8]

-

Van Leusen Imidazole Synthesis: A prominent method utilizing tosylmethyl isocyanide (TosMIC), which offers advantages such as readily available starting materials and ease of manipulation.[9]

-

Modern Approaches: More recent synthetic strategies include microwave-assisted synthesis and metal-catalyzed reactions, which have enabled the efficient and diverse production of imidazole derivatives.[3]

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of imidazole derivatives can be finely tuned by modifying the substituents at various positions on the imidazole ring.

-

N-1 and C-2 Positions: Modifications at these positions have been shown to significantly influence activity against various targets. For instance, in the context of antimicrobial agents, structural changes at the N-1 and C-2 positions can enhance activity against gram-positive bacteria.[3]

-

C-4 and C-5 Positions: Substitution at these positions is also critical. For example, the introduction of electron-withdrawing groups at the C-4 position has been linked to enhanced anti-inflammatory activity.[3]

-

Halogenation: The incorporation of halogen atoms, particularly fluorine and chlorine, can often increase the potency of imidazole derivatives by improving their ability to penetrate cell membranes.[3]

A clear understanding of these SAR principles is crucial for the rational design of imidazole-based drugs with improved efficacy and selectivity for specific CNS targets.

Pharmacological Applications in CNS Disorders

The versatility of the imidazole scaffold has led to its exploration in a wide range of CNS disorders.

Neurodegenerative Diseases: Alzheimer's and Parkinson's

Imidazole derivatives have emerged as promising multi-target agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[9]

-

Alzheimer's Disease (AD):

-

Acetylcholinesterase (AChE) Inhibition: Many imidazole-based compounds have been developed as AChE inhibitors, a key target for symptomatic relief in AD.[10] Ligand-based drug design has been employed to identify imidazole analogues with predicted AChE inhibitory activity comparable to marketed drugs like Donepezil.[10]

-

JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is a brain-specific protein kinase involved in neuronal apoptosis. Novel imidazole chemotypes have been discovered as potent and selective JNK3 inhibitors, showing cognitive improvement in animal models of AD.[11]

-

Imidazoline I2 Receptors: These receptors are altered in the brains of AD patients. A new family of compounds with high affinity and selectivity for imidazoline I2 receptors has shown promising effects in animal models of AD, improving cognitive and biochemical markers.[12][13]

-

-

Parkinson's Disease (PD):

-

PDE10A Inhibition: Phosphodiesterase 10A (PDE10A) is highly expressed in the striatum and regulates cAMP levels, which are involved in neuroinflammation. Imidazole-like PDE10A inhibitors have demonstrated neuroprotective effects in cellular models of PD.[14]

-

Monoamine Oxidase B (MAO-B) Inhibition: MAO-B inhibitors are used to treat motor symptoms in PD. A novel imidazole derivative, 1‐[2‐(4‐benzyloxyphenoxy)ethyl]imidazole (BPEI), has been identified as a strong and selective MAO-B inhibitor, protecting against neuronal loss and behavioral impairment in rodent models of PD.[15]

-

NMDA Receptor Antagonism: Derivatives of imidazole-4,5-dicarboxylic acid have shown antiparkinsonian activity in experimental models, suggesting their potential as NMDA receptor blockers for treating PD.[16][17]

-

Epilepsy and Seizure Disorders

Imidazole derivatives have a long history in the development of anticonvulsant agents.[18]

-

Mechanism of Action: While the exact mechanisms are diverse, some imidazole derivatives are thought to exert their anticonvulsant effects by modulating GABAergic neurotransmission. For example, some imidazole-incorporated semicarbazones have been shown to elevate brain levels of the inhibitory neurotransmitter γ-amino butyric acid (GABA).[19]

-

Key Compounds: The development of denzimol and nafimidone marked a significant step in the exploration of imidazole derivatives as antiepileptics.[18] More recent research has focused on synthesizing novel series of N-(aryl)-2-(2-methyl-1H-imidazol-1-yl)acetamides and 1,4-dihydropyridine derivatives containing an imidazolyl moiety, which have shown significant anticonvulsant activity in animal models.[20][21]

Modulation of Histamine H3 Receptors

The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor have shown potential in treating a variety of CNS disorders, including attention-deficit hyperactivity disorder (ADHD), Alzheimer's disease, and schizophrenia.[22]

-

Imidazole-Based Antagonists: A novel series of imidazole-containing compounds have been developed as potent H3 receptor antagonists.[23][24] These compounds have been optimized for improved metabolic stability and brain penetration.[24] For instance, (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone showed significant brain uptake in in vivo experiments.[24]

GABA-A Receptor Modulation

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for anxiolytics, sedatives, and anticonvulsants.

-

Positive Allosteric Modulators (PAMs): Imidazole derivatives, such as etomidate and its analogue methoxycarbonyl metomidate, act as positive allosteric modulators of the GABA-A receptor.[25] Researchers have also developed novel imidazo[2,1-b]thiazole derivatives as potent PAMs of GABA-A receptors, showing promise for the development of new anxiolytics and anticonvulsants.[26][27] The imidazo[1,2-a]pyridine compound DS2 is a valuable tool compound for studying δ-containing GABA-A receptors.[28]

Experimental Protocols and Data Presentation

To facilitate reproducible research, this section provides standardized protocols for the synthesis and evaluation of imidazole derivatives for CNS applications.

General Synthetic Protocol for N-Aryl-2-(2-methyl-1H-imidazol-1-yl)acetamides

This protocol is adapted from the synthesis of a novel series of anticonvulsant agents.[20]

Step 1: Synthesis of ω-chloroacetanilides (3a-j)

-

Dissolve the appropriate substituted aniline (0.1 mol) in 100 mL of glacial acetic acid.

-